4-(2-hydroxypropyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

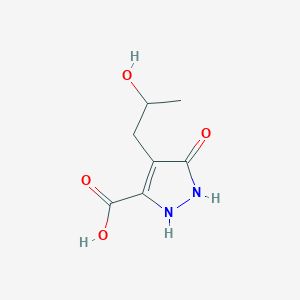

4-(2-Hydroxypropyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a bicyclic structure with a hydroxylated alkyl chain and a carboxylic acid substituent. The pyrazole core (a five-membered ring with two adjacent nitrogen atoms) is substituted at position 3 with a carboxylic acid group and at position 4 with a 2-hydroxypropyl moiety.

Propriétés

IUPAC Name |

4-(2-hydroxypropyl)-5-oxo-1,2-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3(10)2-4-5(7(12)13)8-9-6(4)11/h3,10H,2H2,1H3,(H,12,13)(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAUIPUBJGVUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(NNC1=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-(2-hydroxypropyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of interest within the field of medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological aspects, supported by recent research findings and case studies.

- IUPAC Name : this compound

- Chemical Formula : C7H10N2O4

- Molecular Weight : 186.17 g/mol

- CAS Number : 1049030-19-4

Anticancer Properties

The compound has shown promising results in various studies regarding its anticancer activity. Notably, pyrazole derivatives have been recognized for their ability to inhibit cancer cell proliferation through multiple mechanisms.

- Cell Line Studies :

- In a study examining various pyrazole derivatives, the compound demonstrated significant cytotoxicity against several cancer cell lines. For instance, it exhibited an IC50 value of approximately 12.50 µM against the SF-268 cell line, indicating its potential as an anticancer agent .

- Another derivative with a similar structure was reported to have an IC50 value of 0.39 µM against the NCI-H460 lung cancer cell line .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SF-268 | 12.50 |

| Similar derivative | NCI-H460 | 0.39 |

Anti-inflammatory Effects

The pyrazole structure is often associated with anti-inflammatory properties. Research indicates that compounds with this moiety can inhibit inflammatory mediators and pathways.

- Mechanistic Insights :

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, this compound may also exhibit other biological activities:

- Antioxidant Activity :

- Pyrazole derivatives have been investigated for their antioxidant properties, which could provide protective effects against oxidative stress-related diseases.

- Enzyme Inhibition :

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including our compound of interest:

- Study on Cancer Cell Lines :

- Pharmacokinetic Studies :

Comparaison Avec Des Composés Similaires

Structural Analogues: Pyrazole vs. Pyrrolidine Cores

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) shares a carboxylic acid substituent and a ketone group with the target compound but differs in its core structure. The pyrrolidine ring (a saturated five-membered ring with one nitrogen atom) lacks the aromaticity and conjugated system of pyrazole, which may reduce stability and alter reactivity. The absence of a hydroxypropyl group in this compound limits its ability to engage in hydrophilic interactions compared to the target molecule .

Substituent Effects: Hydroxypropyl vs. Aromatic Groups

1-(2-Hydroxypropyl)-3,5-diphenyl-1H-pyrazole derivatives (e.g., compounds from Bruno et al., 1992) feature phenyl groups at positions 3 and 5 of the pyrazole ring. In contrast, the target compound’s 3-carboxylic acid and 4-hydroxypropyl groups increase hydrophilicity, favoring solubility in biological fluids and interaction with polar targets like enzymes or receptors .

1-(2,4-Dimethylphenyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CymitQuimica) replaces the hydroxypropyl group with a dimethylphenyl moiety. This substitution introduces steric bulk and aromaticity, which may enhance binding to hydrophobic pockets in proteins but reduce metabolic stability due to increased susceptibility to oxidative degradation .

Data Table: Key Comparisons

Research Findings and Implications

- Solubility and Bioavailability : The hydroxypropyl and carboxylic acid groups in the target compound likely enhance water solubility compared to phenyl-substituted analogs, reducing the need for prodrug formulations .

- Synergistic Effects : The combination of a hydrogen-bond-donating hydroxypropyl group and a negatively charged carboxylic acid may enable dual binding modes in enzymatic inhibition, a feature absent in simpler analogs like the pyrrolidine derivative .

Méthodes De Préparation

Synthesis of Ketoester Intermediate

A typical starting material is a chloro-substituted ketone (e.g., 4-chloroacetophenone) reacted with diethyl oxalate in methanol at temperatures below 10 °C to form the ketoester intermediate. This step involves careful temperature control to avoid side reactions.

The alkali metal salt of the ketoester (often lithium salt) is prepared using lithium hexamethyldisilazide in ethyl ether, facilitating the subsequent cyclization step.

Cyclization to Pyrazole Ester

Hydrolysis to Carboxylic Acid

Functional Group Modifications (Optional)

The acid can be activated using reagents like thionyl chloride to form acid chlorides or converted to mixed anhydrides with ethylchloroformate in the presence of bases such as triethylamine.

Subsequent reactions with amines or isocyanates yield amides or ureas, expanding the compound's chemical diversity and potential biological activity.

Reduction of amides to amines can be performed using metal hydrides such as lithium aluminum hydride or borane-tetrahydrofuran complex under reflux conditions.

Specific Adaptation for 4-(2-hydroxypropyl) Substituent

Incorporation of the 2-hydroxypropyl group likely involves using 2-hydroxypropyl-substituted hydrazine or ketoester intermediates, although explicit literature detailing this exact substituent is limited.

Analogous pyrazole syntheses suggest that the hydroxypropyl group is introduced prior to cyclization or via substitution reactions on the pyrazole ring after formation.

Experimental Data Summary

Q & A

Q. What advanced separation techniques are required for isolating stereoisomers or degradation products?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers. LC-MS/MS with collision-induced dissociation (CID) characterizes degradation pathways. Preparative SFC (supercritical fluid chromatography) scales up isomer separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.